4-Ethylphenylboronic acid
Overview
Description
4-Ethylphenylboronic acid (4-EPBA) is an organoboronic acid that has been used as a catalyst in organic synthesis. It is a versatile reagent used in many different reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. 4-EPBA has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to synthesize complex molecules, such as peptides and peptidomimetics. In addition to its use in organic synthesis, 4-EPBA is also used in scientific research applications, such as in vivo and in vitro studies.
Scientific research applications
Synthesis and Organic Chemistry
4-Ethylphenylboronic acid is significant as an intermediate in organic synthesis. The compound synthesized from 4-bromophenylacwtic acid demonstrates low toxicity, good thermal stability, and compatibility with water and air, which are beneficial properties in organic chemistry (Zhang Da, 2015).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids like 4-methoxyphenylboronic acid form assemblies with other compounds. These assemblies result from hydrogen bonds and exhibit significant structural characteristics (Pedireddi & Seethalekshmi, 2004).
Catalysis
4-Ethylphenylboronic acid is utilized in catalytic processes. In the Suzuki reaction, for instance, this compound plays a role in coupling reactions catalyzed by palladium nanoparticles in aqueous solutions, a method used for creating biaryl compounds (Ren & Meng, 2008).
Material Science
This compound is employed in the development of intelligent bio-hydrogels with glucose and pH-responsive properties. These hydrogels have potential applications in various fields, including controlled insulin release (Peng et al., 2018).
Analytical Chemistry
In analytical chemistry, 4-vinylphenylboronic acid-functionalized materials have been used for the selective enrichment and analysis of small-molecule compounds. This demonstrates the versatility of 4-ethylphenylboronic acid in developing novel analytical techniques (Jing Zhang et al., 2015).
Biomedical Applications
There are applications in biomedical fields as well. For instance, a photonic crystal glucose-sensing material containing phenylboronic acid groups has been developed for noninvasive monitoring of glucose, potentially beneficial for diabetes management (Alexeev et al., 2004).
properties
IUPAC Name |
(4-ethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLOMUUCFPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370243 | |
Record name | 4-Ethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylboronic acid | |
CAS RN |
63139-21-9 | |
Record name | (4-Ethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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